1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14655623
InChI: InChI=1S/C9H14N4O/c1-12-8(2-3-11-12)9(14)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
SMILES:
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine

CAS No.:

Cat. No.: VC14655623

Molecular Formula: C9H14N4O

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine -

Specification

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
IUPAC Name (2-methylpyrazol-3-yl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C9H14N4O/c1-12-8(2-3-11-12)9(14)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Standard InChI Key FEBUUNZNRFRNJZ-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)C(=O)N2CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine features a piperazine ring—a six-membered heterocycle containing two nitrogen atoms—linked to a 1-methylpyrazole group via a carbonyl bridge. The piperazine moiety contributes to the compound’s basicity and hydrogen-bonding capacity, while the pyrazole ring introduces aromaticity and potential for π\pi-π\pi interactions. The methyl group at the pyrazole’s 1-position enhances steric stability and modulates electronic effects.

The IUPAC name, (2-methylpyrazol-3-yl)-piperazin-1-ylmethanone, precisely describes this arrangement. The Standard InChI key (InChI=1S/C9H14N4O/c1-12-8(2-3-11-12)9(14)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3) encodes the connectivity and stereochemical details, confirming the absence of chiral centers.

Physicochemical Characteristics

Table 1 summarizes the compound’s key properties:

Table 1: Chemical and Physical Properties of 1-(1-Methyl-1H-Pyrazole-5-Carbonyl)Piperazine

PropertyValue
Molecular FormulaC9H14N4O\text{C}_9\text{H}_{14}\text{N}_4\text{O}
Molecular Weight194.23 g/mol
IUPAC Name(2-methylpyrazol-3-yl)-piperazin-1-ylmethanone
XLogP3~0.5 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds2

The calculated XLogP3 value of ~0.5 suggests moderate lipophilicity, balancing solubility in polar aprotic solvents and membrane permeability. The absence of hydrogen bond donors and presence of four acceptors indicate potential for target binding via electrostatic interactions.

Synthesis and Reaction Optimization

Synthetic Routes

The synthesis typically involves coupling a piperazine derivative with a 1-methylpyrazole-5-carbonyl chloride under nucleophilic acyl substitution conditions. Piperazine’s secondary amines react with acyl chlorides in solvents such as dimethylformamide (DMF) or dichloromethane (DCM), often requiring bases like triethylamine to neutralize HCl byproducts.

Representative Reaction:

Piperazine+1-Methylpyrazole-5-carbonyl ChlorideBaseDCM or DMF1-(1-Methyl-1H-Pyrazole-5-Carbonyl)Piperazine+HCl\text{Piperazine} + \text{1-Methylpyrazole-5-carbonyl Chloride} \xrightarrow[\text{Base}]{\text{DCM or DMF}} \text{1-(1-Methyl-1H-Pyrazole-5-Carbonyl)Piperazine} + \text{HCl}

Reaction Condition Optimization

Table 2 outlines critical parameters affecting yield and purity:

Table 2: Synthesis Conditions and Their Impact

ParameterOptimal RangeEffect on Reaction
SolventDCM or DMFDMF enhances nucleophilicity; DCM minimizes side reactions
Temperature0–25°CLower temps reduce decomposition
BaseTriethylamineScavenges HCl, drives equilibrium
Reaction Time4–6 hoursEnsures complete conversion

Yields typically range from 60–75%, with impurities arising from over-acylation or solvent residues. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity to >95%.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While detailed mechanistic studies remain unpublished, the compound’s structural features suggest affinity for enzymes and receptors involving aromatic stacking or hydrogen bonding. Piperazine derivatives commonly target neurotransmitter receptors (e.g., serotonin 5-HT1_1A), while pyrazole moieties inhibit kinases (e.g., JAK2) or modulate ion channels.

Molecular docking simulations propose binding to the adenosine A2A_{2A} receptor’s extracellular loop, leveraging the pyrazole’s aromaticity and the carbonyl’s polar interactions. In vitro assays using HEK293 cells transfected with A2A_{2A} receptors could validate this hypothesis.

Applications in Drug Discovery

Lead Compound Development

As a fragment-like molecule (MW < 300 Da), 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine serves as a starting point for lead optimization. Potential modifications include:

  • Piperazine Substitution: Introducing electron-withdrawing groups to modulate basicity.

  • Pyrazole Functionalization: Adding halogens or methoxy groups to enhance target affinity.

Structure-Activity Relationship (SAR) Studies

Preliminary SAR could assess how substituents on the pyrazole or piperazine affect binding. For example, replacing the methyl group with a trifluoromethyl moiety may increase metabolic stability.

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